4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride
Beschreibung
This compound, identified by CAS No. 2162120-73-0 and synonymously termed Pomalidomide-C4-NH2 hydrochloride, is a structural analog of pomalidomide, a clinically validated immunomodulatory drug. Its molecular formula is C₁₇H₂₁ClN₄O₄, with a molecular weight of 380.83 g/mol . The core structure comprises a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety linked to a 4-aminobutylamino group, with the hydrochloride salt enhancing aqueous solubility. Key properties include:
Eigenschaften
Molekularformel |
C17H19ClN4O5 |
|---|---|
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C17H18N4O5.ClH/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24;/h1,3-4,11H,2,5-8,18H2,(H,19,22)(H,20,23,24);1H |
InChI-Schlüssel |
HXAJIOPERBQLFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of N-(3-aminophthaloyl)-glutamine Derivatives
The central step in synthesizing the isoindoline-1,3-dione core involves cyclizing N-(3-aminophthaloyl)-glutamine or N-(3-aminophthaloyl)-isoglutamine derivatives using a cyclizing agent such as 1,1′-carbonyldiimidazole (CDI). This reaction forms the 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione scaffold.
-
- Solvent: Acetonitrile (preferred), tetrahydrofuran (THF), or N-methylpyrrolidinone (NMP)
- Temperature: Reflux in acetonitrile (~80–87 °C) or room temperature for longer times in THF/NMP
- Time: 1 to 24 hours, typically about 3 hours at reflux in acetonitrile
- Molar ratio: Compound to CDI from 1:1 to 1:1.5, optimally 1:1 to 1:1.2
Mechanism:
CDI activates the carboxyl group of the glutamine derivative, facilitating intramolecular cyclization to form the isoindoline-1,3-dione ring with the piperidinyl substituent.
Amide Bond Formation with Butanamide Side Chain
After formation of the isoindoline core, the butanamide moiety is introduced typically by coupling the 4-amino group with a butanoyl chloride or an activated butanoic acid derivative to form the N-substituted amide.
- This step may involve:
- Use of coupling agents such as carbodiimides or CDI derivatives
- Protection/deprotection strategies if other amino groups are present
- Formation of hydrochloride salt for improved stability and solubility
Alternative Multi-Step Syntheses Involving Aminoalkyl Linkers
Some synthetic routes involve stepwise construction of the aminoalkyl linker (butanamide or longer chains) attached to the isoindoline core through intermediate tosylate or carbamate derivatives, followed by nucleophilic substitution and deprotection steps.
- Example steps include:
- Synthesis of hydroxyalkyl intermediates
- Conversion to tosylates (4-methylbenzenesulfonates)
- Nucleophilic substitution with amines (e.g., piperidinyl derivatives)
- Final deprotection to yield the free amine hydrochloride salt
Detailed Reaction Conditions and Parameters
Research Findings and Optimization Notes
- The cyclization step using CDI is highly efficient and reproducible, giving good yields of the isoindoline core.
- Solvent choice affects reaction time: refluxing acetonitrile shortens reaction time compared to room temperature THF or NMP.
- The molar ratio of CDI to substrate is critical; excess CDI can lead to side reactions, while insufficient CDI reduces yield.
- Multi-step linker synthesis involving tosylates and carbamates allows for structural diversification but requires careful control of reaction conditions to minimize side products.
- The hydrochloride salt form improves compound handling, solubility, and stability for pharmaceutical applications.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: The presence of amine groups allows for substitution reactions, particularly with carboxyl linkers via peptide coupling reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Major products formed from these reactions are often derivatives with modified functional groups, enhancing their applicability in various fields .
Wissenschaftliche Forschungsanwendungen
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for developing protein degrader libraries.
Biology: Functionalized as a Cereblon ligand, it plays a role in targeted protein degradation.
Medicine: Potentially useful in developing therapeutic agents for diseases related to abnormal TNF-α levels.
Industry: Employed in the synthesis of complex organic molecules for various industrial applications.
Wirkmechanismus
The exact mechanism of action of this compound is not fully elucidated. it is known to inhibit TNF-alpha production, enhance the activity of T cells and natural killer (NK) cells, and enhance antibody-dependent cellular cytotoxicity (ADCC) . These actions are mediated through its interaction with
Biologische Aktivität
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride, with the CAS number 2694728-46-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including therapeutic applications and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4O5 |
| Molecular Weight | 394.81 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound may influence various biological pathways. It is believed to modulate the activity of tumor necrosis factor (TNF), a cytokine involved in systemic inflammation and implicated in various diseases, including autoimmune disorders and cancer . By reducing TNF levels, it may alleviate symptoms associated with these conditions.
Therapeutic Applications
The compound has shown promise in treating a range of diseases:
- Inflammatory Diseases : It has potential applications in managing conditions characterized by excessive inflammation.
- Autoimmune Disorders : By modulating immune responses, it may help in diseases like lupus and rheumatoid arthritis.
- Cancer : Its ability to affect TNF levels suggests a role in cancer therapy, potentially enhancing the efficacy of existing treatments.
Case Studies and Research Findings
- Study on Inflammatory Response : A study demonstrated that derivatives of isoindoline compounds could effectively reduce inflammatory markers in animal models. The 4-amino derivative showed significant promise in decreasing TNF levels, which correlated with reduced inflammation .
- Cancer Treatment Potential : In vitro studies have indicated that compounds similar to 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride can inhibit cancer cell proliferation. For instance, a derivative was tested against various cancer cell lines and showed a dose-dependent reduction in viability .
- Pharmacokinetics and Safety : Preliminary pharmacokinetic studies suggest that the compound is well-tolerated at therapeutic doses. Toxicology assessments indicate minimal adverse effects, making it a candidate for further clinical development .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Observations :
- The hydrochloride salt of the target compound improves solubility compared to non-ionic analogs like 112349-82-3 .
- Substituents such as dithiophthalimidomethyl (Compound 14) or benzenedisulfonimid (Compound 16) introduce sulfur-based functional groups, which may influence redox properties or metabolic stability .
- The ethoxyphenyl group in 112349-82-3 likely enhances membrane permeability due to increased lipophilicity .
Hazard and Stability
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions (e.g., anhydrous THF, nitrogen atmosphere) with intermediates like 3-amino-2,6-dioxopiperidine. Key steps include coupling reactions using reagents such as 1,2-benzenedisulfonyl chloride or dithiophthalimide derivatives . Characterization relies on 1H/13C NMR (to confirm proton/carbon environments) and mass spectrometry (CI/CH4) for molecular weight validation. For example, compound 14 in was characterized by NMR shifts at δ 7.6–7.8 ppm (aromatic protons) and MS m/z 383 (M-52) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., isoindole-dione protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., MH+ peaks in CI/CH4 mode) .
- Chromatography : Thin-layer (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity, as noted in for similar compounds .
Q. How does the compound’s stability vary under different pH or solvent conditions?
- Methodological Answer : Stability studies should assess reactivity with acids, bases, and oxidizing agents. For example, highlights that analogs with amide bonds are prone to hydrolysis under acidic/basic conditions. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC analysis can quantify degradation products .
Advanced Research Questions
Q. How can synthesis yield be optimized using computational and statistical methods?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading). emphasizes reducing trial-and-error by applying statistical models to optimize reaction parameters .
- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict transition states and energetics. ICReDD’s approach ( ) integrates computational path searches with experimental validation to streamline optimization .
Q. What mechanistic insights exist for its biological activity, and how are targets identified?
- Methodological Answer :
- Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with targets like proteasomal enzymes (common for dioxopiperidine derivatives) .
- Enzyme Inhibition Assays : For example, measure IC50 values against kinases or proteases using fluorogenic substrates. suggests structural analogs inhibit enzymes via competitive binding .
Q. How can contradictory data in biological assays or synthetic outcomes be resolved?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent purity, humidity) in synthetic reproducibility .
- Dose-Response Replication : For biological assays, repeat experiments with tighter controls (e.g., cell passage number, serum lot) and use orthogonal assays (e.g., Western blot vs. ELISA) to confirm activity .
Q. What computational strategies model its interactions with biological macromolecules?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding modes with proteins (e.g., ubiquitin ligases) using software like GROMACS. highlights feedback loops where simulations guide mutagenesis studies .
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by X-ray crystallography (if co-crystals are obtainable) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the isoindole-dione or piperidine rings. For example, shows that replacing dithiophthalimide with benzenedisulfonyl groups alters bioactivity .
- High-Throughput Screening (HTS) : Test derivatives against disease-relevant panels (e.g., cancer cell lines) to correlate structural features with potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
